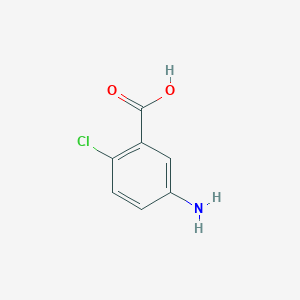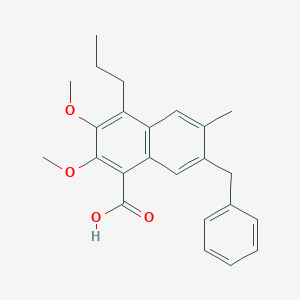![molecular formula C28H58N2O4S B049015 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate CAS No. 120139-55-1](/img/structure/B49015.png)
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate, also known as ASP, is a synthetic anionic detergent that is widely used in biochemical and biophysical research. ASP is a zwitterionic detergent that is commonly used in the purification and study of membrane proteins due to its ability to solubilize hydrophobic proteins in aqueous solutions.
Mécanisme D'action
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer, allowing the proteins to be solubilized in aqueous solutions. 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has a hydrophobic tail that interacts with the hydrophobic regions of the membrane protein, while the hydrophilic head group interacts with the aqueous solution. This interaction results in the formation of micelles, which solubilize the membrane protein.
Effets Biochimiques Et Physiologiques
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has been shown to have minimal effects on the activity and stability of membrane proteins. It has also been shown to have minimal effects on the lipid bilayer. However, 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate can cause denaturation of some proteins at high concentrations. It is important to optimize the concentration of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate for each protein to ensure optimal solubilization without denaturation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has several advantages over other detergents commonly used in membrane protein research. It is highly soluble in water, which allows for easy preparation of stock solutions. It is also relatively mild, which minimizes the denaturation of membrane proteins. However, 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has some limitations. It can cause aggregation of some proteins at high concentrations, and it is not suitable for use with some detergents commonly used in membrane protein research.
Orientations Futures
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has several potential future directions in scientific research. One area of interest is the development of new detergents that are more effective at solubilizing and stabilizing membrane proteins. Another area of interest is the development of new methods for studying membrane proteins, such as single-molecule imaging and cryo-electron microscopy. 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate may also have potential applications in drug discovery, as membrane proteins are important targets for many drugs. Overall, 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is a valuable tool in scientific research that has the potential to lead to new discoveries in a variety of fields.
Méthodes De Synthèse
The synthesis of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate involves the reaction of 3-(N,N-dimethylamino)propylamine with acetic anhydride to form 3-(acetylamino)propyl-dimethylamine. This intermediate is then reacted with 1,3-propane sultone to form 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate. The final product is a white powder that is soluble in water.
Applications De Recherche Scientifique
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is widely used in scientific research as a detergent to solubilize and purify membrane proteins. It is commonly used in the study of G protein-coupled receptors (GPCRs), which are a large family of membrane proteins that play important roles in signal transduction. 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is also used in the study of ion channels, transporters, and other membrane proteins.
Propriétés
IUPAC Name |
3-[acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(3,4)26-21-23-29(28(2)31)24-22-27-35(32,33)34/h5-27H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZFJPKGJHRQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


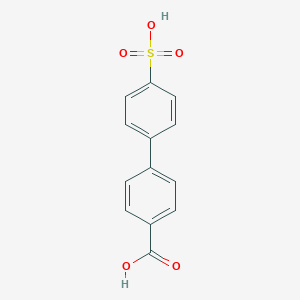
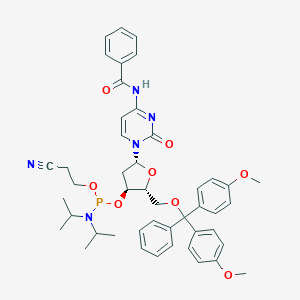

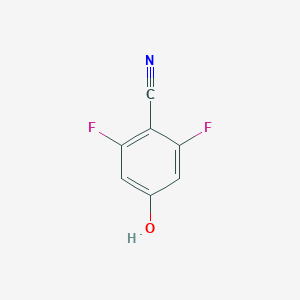
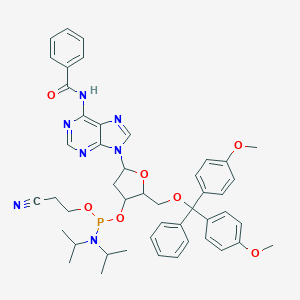
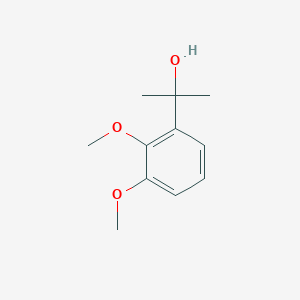
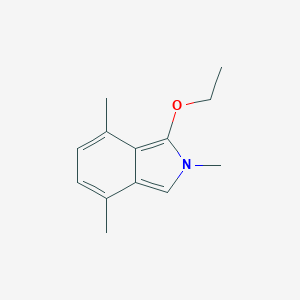
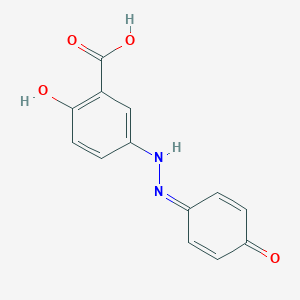
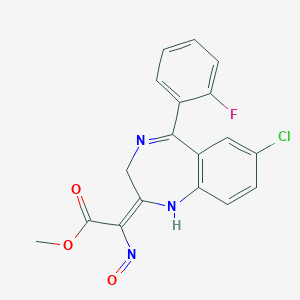
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
